

Kinase selectivity profiling of Hpk1-IN-28 against other MAP4K family members

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Kinase Selectivity Profile of NDI-101150 Against MAP4K Family Members

A Comparative Guide for Researchers

This guide provides a detailed comparison of the kinase inhibitor NDI-101150's inhibitory activity against its primary target, Hematopoietic Progenitor Kinase 1 (HPK1), and other members of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family. The data presented here is crucial for researchers in immunology and oncology seeking to understand the selectivity of novel therapeutic compounds.

While the specific compound "**Hpk1-IN-28**" was not found in publicly available literature, this guide utilizes data from the well-characterized and highly selective HPK1 inhibitor, NDI-101150, as a representative example for the purposes of illustrating a kinase selectivity profile against the MAP4K family.

Quantitative Kinase Inhibition Data

The following table summarizes the inhibitory activity of NDI-101150 against HPK1 (MAP4K1) and its selectivity over other MAP4K family members. NDI-101150 demonstrates potent inhibition of HPK1 with a high degree of selectivity against closely related kinases.[1]



Kinase Target	IC50 (nM)	Selectivity vs. HPK1 (Fold)
HPK1 (MAP4K1)	0.7	1
GLK (MAP4K3)	>264	>377
HGK (MAP4K4)	>7000	>10,000
MINK (MAP4K6)	>7000	>10,000

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data for GLK, HGK, and MINK are derived from published selectivity profiles.

Experimental Protocols

The biochemical kinase inhibition data presented in this guide was generated using a standardized in vitro kinase assay, such as a Time-Resolved Fluorescence Energy Transfer (TR-FRET) or a luminescence-based assay like ADP-Glo™. Below is a representative protocol for determining the IC50 of an inhibitor against a panel of kinases.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol outlines the general steps for assessing the potency of a test compound against a panel of purified kinases.

1. Reagent Preparation:

- Kinase Buffer: A buffered solution (e.g., HEPES, pH 7.5) containing MgCl₂, bovine serum albumin (BSA), and dithiothreitol (DTT).
- ATP Solution: Adenosine triphosphate (ATP) prepared in kinase buffer at a concentration appropriate for the specific kinase being assayed (often at or near the Km value for ATP).
- Substrate Solution: A solution of a peptide or protein substrate specific to the kinase, prepared in kinase buffer.



- Kinase Aliquots: Purified, recombinant kinase enzymes are diluted to a working concentration in kinase buffer.
- Test Compound Dilution Series: The inhibitor (e.g., NDI-101150) is serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in kinase buffer to achieve the final desired concentrations for the assay.

2. Assay Procedure:

- The assay is typically performed in a 384-well plate format.
- To each well, the following are added in order:
 - Test compound at various concentrations.
 - Kinase solution.
 - The plate is incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
 - The kinase reaction is initiated by the addition of the ATP and substrate solution.
- The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
- 3. Signal Detection:
- The reaction is stopped, and the signal is developed according to the specific assay format:
 - For ADP-Glo[™] Assay: An ADP-Glo[™] reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the generated ADP to ATP, which is subsequently measured as a luminescent signal. The luminescence is proportional to the amount of ADP produced and thus, the kinase activity. [2][3][4]
 - For TR-FRET Assay (e.g., LanthaScreen™): A detection solution containing a terbiumlabeled antibody that recognizes the phosphorylated substrate and a fluorescent tracer is



added. The FRET signal is measured on a suitable plate reader. The signal is inversely proportional to the kinase activity.[5][6][7][8]

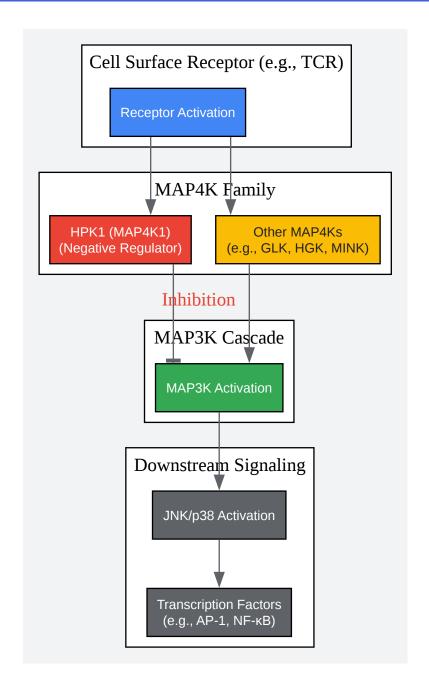
4. Data Analysis:

- The raw data (luminescence or FRET ratios) are normalized to controls (0% inhibition with DMSO and 100% inhibition with a high concentration of a known inhibitor).
- The normalized data is then plotted against the logarithm of the inhibitor concentration.
- The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations MAP4K Signaling Pathway

The following diagram illustrates the position of HPK1 and other MAP4K family members within a generalized signaling cascade. HPK1 is a negative regulator of T-cell receptor signaling.





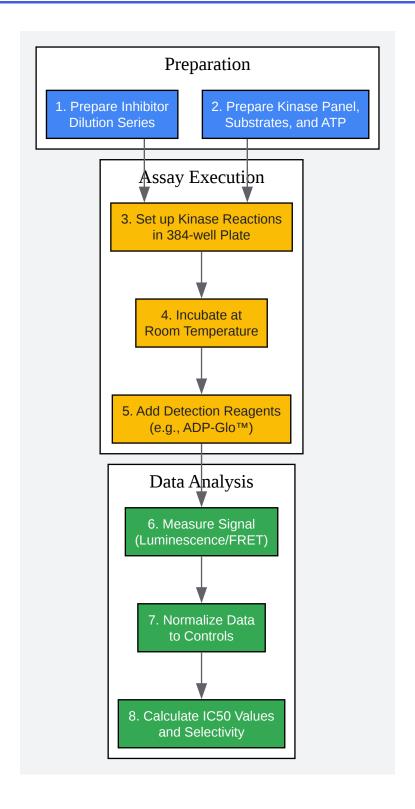
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Caption: Simplified MAP4K signaling pathway.

Experimental Workflow for Kinase Selectivity Profiling

The diagram below outlines the key steps involved in determining the selectivity of a kinase inhibitor across a panel of kinases.





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Caption: Workflow for kinase selectivity profiling.



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